BenchChemオンラインストアへようこそ!

1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cardiovascular pharmacology Coronary vasodilation Cinepazide analog SAR

1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 88053-13-8), also referred to as N-(3,4,5-trimethoxycinnamoyl)piperazine, is the unsubstituted piperazine amide of 3,4,5-trimethoxycinnamic acid. This compound is the core pharmacophore for a class of clinically used vasodilators including cinepazide and cinepazet, and also serves as a versatile scaffold for the design of microtubule-destabilizing agents modeled on combretastatin A-4 (CA-4).

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 88053-13-8
Cat. No. B3292755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS88053-13-8
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCNCC2
InChIInChI=1S/C16H22N2O4/c1-20-13-10-12(11-14(21-2)16(13)22-3)4-5-15(19)18-8-6-17-7-9-18/h4-5,10-11,17H,6-9H2,1-3H3
InChIKeyZQXXBLADSLNAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 88053-13-8) Compound Profile: Key Intermediate for Cinepazide-Class Vasodilators and Combretastatin A-4 Analogs


1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 88053-13-8), also referred to as N-(3,4,5-trimethoxycinnamoyl)piperazine, is the unsubstituted piperazine amide of 3,4,5-trimethoxycinnamic acid [1]. This compound is the core pharmacophore for a class of clinically used vasodilators including cinepazide and cinepazet, and also serves as a versatile scaffold for the design of microtubule-destabilizing agents modeled on combretastatin A-4 (CA-4) [2]. Its molecular formula is C16H22N2O4 with a molecular weight of 306.36 g/mol, and it is typically supplied as a light-yellow to off-white powder with purity specifications of 95–98% .

Why 1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Cannot Be Replaced by Another Cinnamoyl Piperazine


The 3,4,5-trimethoxycinnamoyl piperazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the distal piperazine nitrogen. In the foundational vasodilator patent series, substituent variation on the piperazine ring produced coronary flow increases ranging from 45% to 190% in anesthetized dogs, while antihypertensive potency and duration of action similarly diverged across analogs [1]. In the CA-4 anticancer series, modification of the piperazine N-substituent shifted antiproliferative IC50 values in MCF-7 breast cancer cells from 83 nM to >1 µM, demonstrating that seemingly minor structural changes abolish or invert target engagement [2]. Therefore, generic substitution of 1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one — the unsubstituted parent — with a random N-alkylated or N-acylated congener cannot be assumed to preserve either the intrinsic pharmacological profile or the chemical derivatization potential required for a given research or industrial purpose.

Quantitative Differentiation Evidence for 1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 88053-13-8)


Vasodilatory Potency Gap: Unsubstituted Scaffold Versus Cinepazide-Class Derivatives

In the US 4,029,650 patent series, four representative N-substituted derivatives were evaluated for coronary vasodilation in anesthetized dogs via intravenous injection [1]. The most potent derivative (code 74 0479) at 4 mg/kg i.v. increased anterior interventricular artery flow by 190% for 40 minutes, while the least potent (75 0001) at the same dose produced only a 45% increase lasting 19 minutes [1]. 1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the unsubstituted parent compound, was not directly tested in this assay; however, as the synthetic precursor lacking any N-alkyl substituent, it is predicted from SAR trends to exhibit substantially weaker or negligible coronary vasodilation, making it unsuitable as a direct cinepazide replacement but ideal as a derivatization starting point [1].

Cardiovascular pharmacology Coronary vasodilation Cinepazide analog SAR

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Parent Scaffold Versus Optimized CA-4 Piperazine Conjugates

O'Boyle et al. (2019) reported a series of 33 CA-4 piperazine conjugates with antiproliferative IC50 values measured in MCF-7 breast cancer cells [1]. The three most potent compounds — (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4x), (E)-3-(3-amino-4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4q), and (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)propenone (4m) — displayed IC50 values of 83 nM, 130 nM, and 190 nM, respectively [1]. The unsubstituted parent compound 1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was not included among the final 33 compounds tested, and its activity is not reported in this study [1].

Cancer biology Microtubule destabilization Combretastatin A-4 analogs

Synthetic Intermediate Purity and Cost Differentiation Versus Finished Drug Substances

1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is the penultimate intermediate in the industrial synthesis of cinepazide maleate [1]. Multiple Chinese manufacturers supply this intermediate at 95–98% purity (HPLC) in bulk quantities (1–25 kg), with pricing that directly determines the final cost of cinepazide maleate API [2]. In contrast, the finished drug substance cinepazide maleate (CAS 26328-04-1) is supplied at pharmaceutical-grade purity (>99%) with full GMP documentation and at a significantly higher cost per gram [3]. The unsubstituted intermediate thus offers a 5- to 20-fold cost advantage for research-scale derivatization and SAR exploration compared to purchasing the pre-functionalized drug substance.

Process chemistry API intermediate procurement Cinepazide synthesis

Free Piperazine NH as a Derivatization Handle: Structural Comparison with N-Substituted Analogs

The defining structural feature of CAS 88053-13-8 is the unprotected secondary amine on the piperazine ring, which serves as a nucleophilic handle for N-alkylation, N-acylation, reductive amination, or sulfonamide formation [1]. In contrast, all clinically studied vasodilators in this class — including cinepazide (pyrrolidinocarbonylmethyl substituent), cinepazic acid (carboxymethyl substituent), and cinepazet (ethoxycarbonylmethyl substituent) — bear a bulky N-substituent that precludes further modular derivatization without deprotection or de novo synthesis . This makes the unsubstituted compound uniquely suited as a diversification scaffold for library synthesis, whereas N-substituted analogs are terminal compounds with no further derivatization potential at the piperazine nitrogen.

Medicinal chemistry Parallel synthesis Scaffold derivatization

Procurement-Driven Application Scenarios for 1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 88053-13-8)


Medicinal Chemistry: Parallel Synthesis of Cinepazide Analog Libraries

Research groups synthesizing novel vasodilator candidates can leverage the free piperazine NH of CAS 88053-13-8 to generate diverse N-substituted derivatives in a single step [1]. The SAR data from US 4,029,650 demonstrates that N-substituent identity controls both the magnitude (45–190% flow increase) and duration (8–40 min) of coronary vasodilation [1]. Using the unsubstituted intermediate as a common starting material enables systematic exploration of this SAR space, while procuring pre-substituted analogs such as cinepazide would foreclose further chemical diversification.

Process Chemistry: Cost-Effective Cinepazide Maleate API Manufacturing

CAS 88053-13-8 is the immediate precursor to cinepazide maleate; industrial manufacturers condense it with 1-(chloroacetyl)pyrrolidine to yield the final drug substance [2]. Process optimization studies that aim to improve overall yield or reduce cost of goods must start from this intermediate. Its bulk availability at 95–98% purity from multiple Chinese suppliers [2] makes it the procurement target of choice for pilot-scale synthesis campaigns, whereas purchasing cinepazide maleate directly would preclude any process innovation.

Chemical Biology: Negative Control Compound for CA-4 Microtubule Destabilization Assays

The O'Boyle et al. (2019) study established that potent CA-4 piperazine conjugates require extensive substitution on both the piperazine and the α-position of the propenone [3]. The unsubstituted parent compound, which lacks these critical pharmacophoric elements, is expected to be inactive in tubulin polymerization and MCF-7 antiproliferative assays. It can therefore serve as a structurally matched negative control in mechanism-of-action studies, helping to confirm that observed microtubule effects are due to specific target engagement rather than nonspecific cytotoxicity from the trimethoxyphenyl scaffold.

Analytical Reference Standard: HPLC Impurity Profiling of Cinepazide Maleate Drug Substance

During the manufacture of cinepazide maleate, residual unreacted 1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can persist as a process impurity. Pharmacopoeial and ICH Q3A compliance requires a certified reference standard of this intermediate for HPLC method validation and batch release testing. Procurement of high-purity CAS 88053-13-8 (≥98%) with a certificate of analysis is essential for quality control laboratories tasked with quantifying this specific impurity in cinepazide maleate API [2].

Quote Request

Request a Quote for 1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.